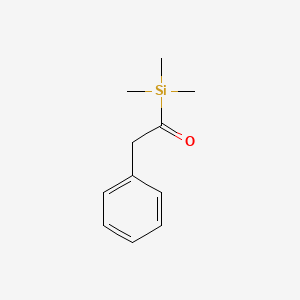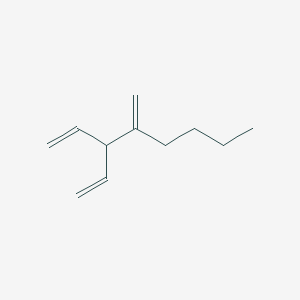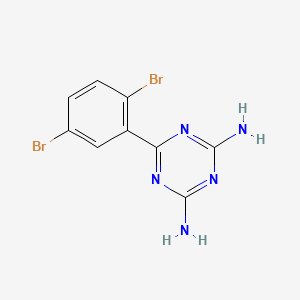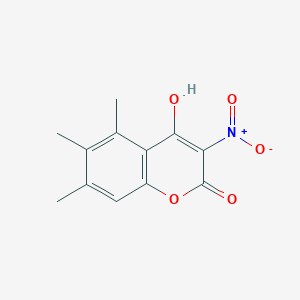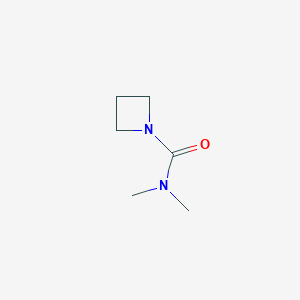
Azetidine, N-dimethylcarbamoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, N-dimethylcarbamoyl- is a four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. Azetidines are important in organic synthesis and medicinal chemistry due to their stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azetidine, N-dimethylcarbamoyl- can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cyclization reactions and the use of advanced catalytic systems to ensure high yield and purity. The use of microwave irradiation and solid support systems like alumina can enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
Azetidine, N-dimethylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert azetidines into more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where nitrogen nucleophiles replace other groups on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .
Aplicaciones Científicas De Investigación
Azetidine, N-dimethylcarbamoyl- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of azetidine, N-dimethylcarbamoyl- involves its interaction with molecular targets and pathways within biological systems. The ring strain of azetidines makes them highly reactive, allowing them to interact with various biomolecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to their biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered cyclic amides known for their use in antibiotics like penicillins and cephalosporins.
Uniqueness
Azetidine, N-dimethylcarbamoyl- is unique due to its balance of ring strain and stability, which provides a highly attractive entry to bond functionalization. Its embedded polar nitrogen atom and four-membered ring scaffold make it a privileged motif in medicinal chemistry .
Propiedades
Número CAS |
57031-53-5 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
N,N-dimethylazetidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-7(2)6(9)8-4-3-5-8/h3-5H2,1-2H3 |
Clave InChI |
MZKXVQSPNGBYIF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


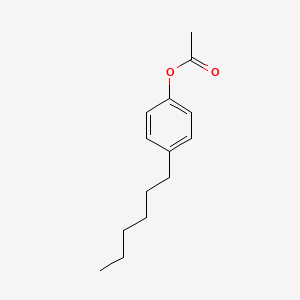
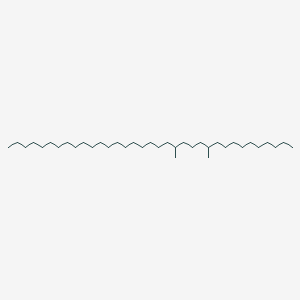
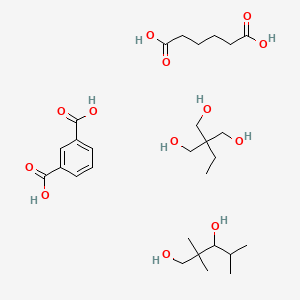
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
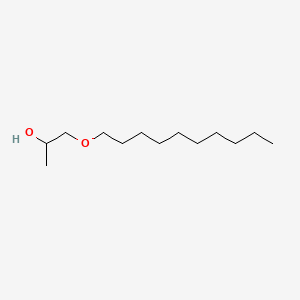
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
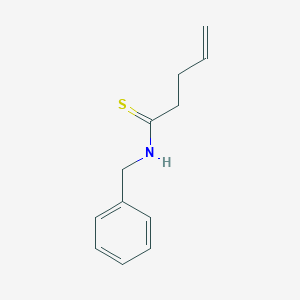
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
